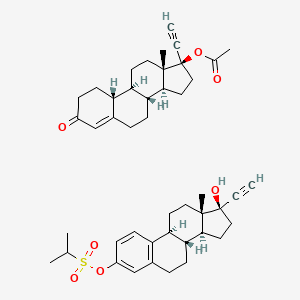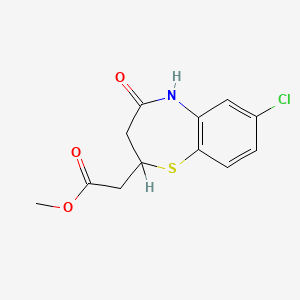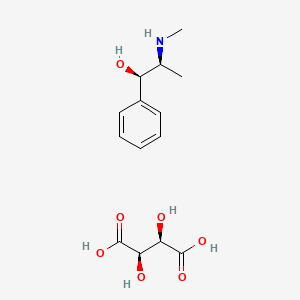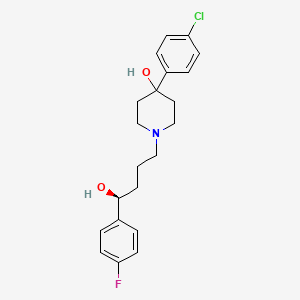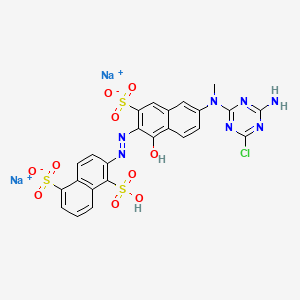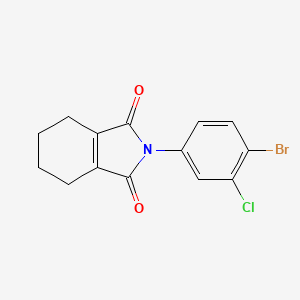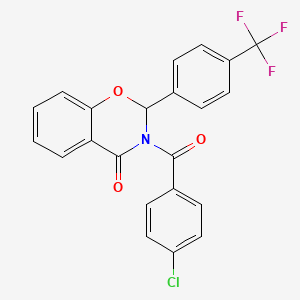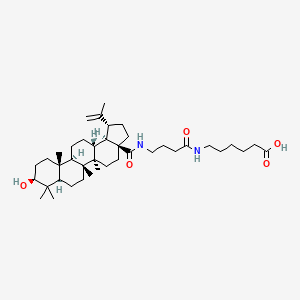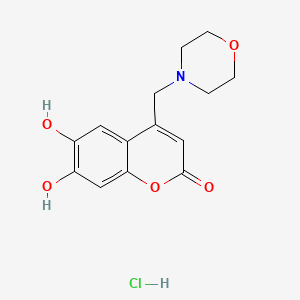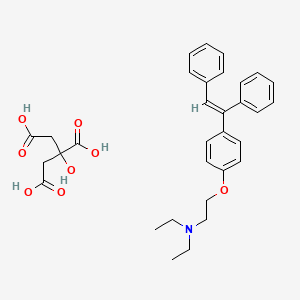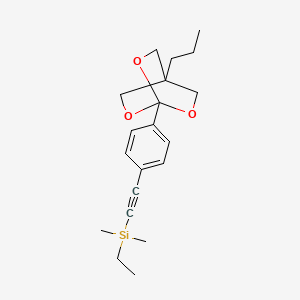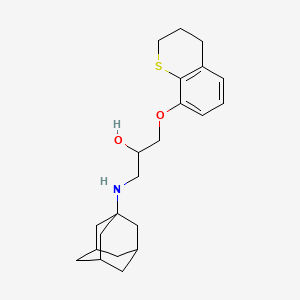
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features an adamantyl group, a hydroxypropyl group, and a thiochroman moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the adamantylamine derivative. One common route includes the following steps:
Preparation of Adamantylamine: Adamantane is first functionalized to introduce an amino group.
Formation of Hydroxypropyl Intermediate: The adamantylamine is then reacted with an epoxide, such as glycidol, to form the 3-((Adamantyl)amino)-2-hydroxypropyl intermediate.
Coupling with Thiochroman: The final step involves the coupling of the hydroxypropyl intermediate with a thiochroman derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The thiochroman moiety can be reduced to form a dihydrothiochroman derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydrothiochroman derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of antiviral and anticancer agents.
Materials Science: The rigid adamantyl group makes it suitable for the development of novel polymers and materials with enhanced mechanical properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets, while the hydroxypropyl and thiochroman moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler adamantyl derivative with known antiviral activity.
2-Adamantanone:
Adamantylthiochroman: A compound with a similar structure but lacking the hydroxypropyl group.
Uniqueness
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of the adamantyl, hydroxypropyl, and thiochroman moieties. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
153804-66-1 |
|---|---|
Molecular Formula |
C22H31NO2S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
1-(1-adamantylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C22H31NO2S/c24-19(14-25-20-5-1-3-18-4-2-6-26-21(18)20)13-23-22-10-15-7-16(11-22)9-17(8-15)12-22/h1,3,5,15-17,19,23-24H,2,4,6-14H2 |
InChI Key |
JDUNQERGDLUNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC(CNC34CC5CC(C3)CC(C5)C4)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


